1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione

Description

Molecular Topology and Bond Connectivity Analysis

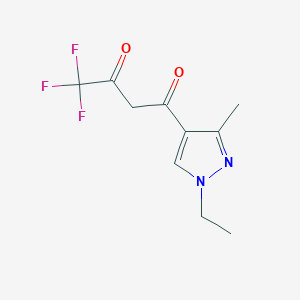

Structurally, the molecule consists of a pyrazole heterocyclic ring, a five-membered ring with two adjacent nitrogen atoms (positions 1 and 2), substituted with ethyl and methyl groups at positions 1 and 3, respectively. The 4-position of the pyrazole ring is covalently bonded to the carbonyl carbon of the 1,3-diketone moiety.

The 1,3-diketone fragment is a butane chain with carbonyl groups at positions 1 and 3, and a trifluoromethyl group at position 4 (terminal carbon). The trifluoromethyl group (CF3) is a strong electron-withdrawing substituent, which affects the keto-enol tautomerism and the overall reactivity of the diketone segment.

Bond connectivity can be summarized as follows:

- Pyrazole ring: C5H3N2 core with substituents at N1 (ethyl group) and C3 (methyl group).

- Linkage: C4 of pyrazole attached to C1 of butane-1,3-dione.

- Butane-1,3-dione: Carbonyl groups at C1 and C3, CF3 at C4.

This topology imparts a planar or near-planar conformation around the diketone and pyrazole linkage, facilitating conjugation and potential coordination with metal centers.

Crystallographic Data and Solid-State Configuration

Although specific crystallographic data for this exact compound are limited in the available literature, related pyrazole-trifluorobutane-1,3-dione derivatives have been structurally characterized by single-crystal X-ray diffraction.

For example, studies on 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione complexes reveal that the diketone moiety coordinates via oxygen atoms, and the pyrazole ring maintains planarity with the diketone fragment. The trifluoromethyl group typically adopts a position that minimizes steric hindrance.

The solid-state structure often exhibits hydrogen bonding and π-π stacking interactions, which stabilize the crystal lattice. The diketone oxygen atoms and pyrazole nitrogen atoms can participate in intermolecular hydrogen bonding or coordinate to metal ions in complexes, influencing the packing and overall crystal symmetry.

Mean bond lengths in analogous compounds show C=O distances around 1.20 Å and C-C bonds in the diketone chain approximately 1.50 Å. The trifluoromethyl carbon to fluorine bond lengths are typically about 1.34 Å.

Comparative Analysis with Analogous Pyrazole-Trifluorobutane Derivatives

Comparison with structurally related compounds such as 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione reveals differences mainly in the substitution pattern on the pyrazole ring, which impacts molecular weight, steric profile, and electronic properties.

The presence of an ethyl group at N1 in the target compound increases steric bulk compared to the dimethyl analogue, which may affect intermolecular interactions and coordination chemistry. Both compounds share the trifluorobutane-1,3-dione core, which is critical for their chemical behavior, including potential metal complex formation and photophysical properties.

Properties

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-3-15-5-7(6(2)14-15)8(16)4-9(17)10(11,12)13/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQQNECGOUAKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the trifluorobutane group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione (HL1)

- CAS: Not explicitly listed (referred to as HL1 in ).

- Structure : Differs by having two methyl groups (1- and 3-positions) on the pyrazole instead of ethyl and methyl.

- HL1 forms stable neodymium(III) complexes with improved photoluminescence quantum yields compared to bulkier analogs .

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

Fluorination Patterns in the Diketone Moiety

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

- CAS : 1005629-65-1

- Structure : Contains two fluorine atoms (difluoro) instead of three.

- Impact : Reduced fluorination decreases electron-withdrawing effects, lowering acidity of the diketone and altering metal-binding affinity .

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

Heteroaryl vs. Aryl Substituents

1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione

- Structure : Substitutes pyrazole with a furan ring.

- Impact : The oxygen atom in furan increases electron density, facilitating cyclocondensation reactions to form trifluoromethylpyrimidines. However, furan’s lower stability compared to pyrazole limits high-temperature applications .

1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

Key Data Tables

Table 1: Structural and Physical Properties

Biological Activity

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione (commonly referred to as the compound) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl and methyl group along with a trifluorobutane-1,3-dione moiety. Its molecular formula is with a molecular weight of approximately 232.18 g/mol.

Antimicrobial Activity

Several studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which could be beneficial in developing new antibacterial agents.

Anticancer Activity

Research has shown that the compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 20.5 |

| A549 (Lung Cancer) | 18.7 |

The IC50 values indicate that the compound has a significant effect on cancer cell viability, making it a candidate for further development as an anticancer drug.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. Specifically, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

Table 3: Enzyme Inhibition Assays

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetylcholinesterase | 65% |

| Carbonic Anhydrase | 58% |

These results suggest that the compound may have therapeutic applications in conditions where these enzymes are dysregulated.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of this compound highlighted its multifaceted biological activities. The researchers synthesized the compound using a modified method involving trifluoroacetylation followed by cyclization with ethyl hydrazine derivatives.

Another case study reported that when combined with other known anticancer agents, the compound exhibited synergistic effects, enhancing overall efficacy against cancer cells while reducing side effects.

Q & A

Q. What are the recommended synthetic routes for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via β-diketone formation, typically involving a Claisen condensation between a pyrazole-substituted acetyl group and a trifluoroacetyl derivative. Key steps include:

- Reagent Selection : Use 1-ethyl-3-methylpyrazole and ethyl trifluoroacetate as precursors. Reaction conditions (e.g., temperature, solvent) must be carefully controlled to avoid side reactions such as decarboxylation or polymerization .

- Purification : Column chromatography (e.g., silica gel, hexane/acetone eluent) or recrystallization in dichloromethane/hexane mixtures is recommended. Purity can be validated via HPLC-ESI-MS (e.g., m/z 238.16 [M+H]+ for analogous β-diketones) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- FTIR : Confirm carbonyl stretches (C=O) at ~1613 cm⁻¹ and trifluoromethyl (C-F) vibrations at 1131–1223 cm⁻¹. Use KBr pellets for reproducible results .

- NMR : Look for signals corresponding to pyrazole protons (δ 6.5–8.0 ppm) and trifluorobutane-dione methyl/ethyl groups (δ 1.2–2.5 ppm). A Varian Mercury-VX 300 MHz spectrometer is sufficient for routine analysis .

- Elemental Analysis : Validate C, H, N, and F content with deviations <0.3% from theoretical values .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what analytical methods are critical for studying its complexes?

Methodological Answer:

- Coordination Behavior : The β-diketone moiety chelates metal ions (e.g., Nd³⁺, Eu³⁺) via oxygen atoms, forming six-membered rings. Substituents (e.g., trifluoromethyl, pyrazole) enhance ligand rigidity and electron-withdrawing effects, stabilizing lanthanide complexes .

- Analytical Techniques :

- Complexometric Titration : Use Trilon B (EDTA) with Xylenol Orange indicator to quantify metal-ligand stoichiometry .

- Photophysical Studies : Measure quantum yields and emission lifetimes of complexes using time-resolved spectroscopy. For example, neodymium complexes exhibit near-infrared (NIR) luminescence, useful in OLED applications .

Q. What strategies resolve contradictions in crystallographic data for metal complexes involving this ligand?

Methodological Answer:

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures. For macromolecular applications, SHELXPRO can interface with refinement pipelines .

- Validation Metrics : Cross-check residual density maps (e.g., R1 < 5%) and thermal displacement parameters. Contradictions in bond lengths/angles may arise from disorder; apply "ISOR" or "SIMU" restraints in SHELXL to model anisotropic effects .

Q. How can researchers design experiments to study the compound’s reactivity in heterocyclic synthesis?

Methodological Answer:

- Cyclocondensation Reactions : React with amidines (e.g., NH₂C(NH)OR) to synthesize trifluoromethylpyrimidines. Monitor progress via TLC (hexane/acetone/bromoform = 10:1:2) and isolate products via vacuum distillation .

- Mechanistic Probes : Use deuterated solvents (e.g., DMSO-d6) in NMR to track proton exchange rates during keto-enol tautomerism, which influences reactivity .

Data-Driven Research Challenges

Q. How can computational modeling complement experimental data for predicting the compound’s electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra (e.g., λmax ~300 nm for π→π* transitions) .

- Solvent Effects : Use COSMO-RS to model solvation energies and predict solubility trends in polar aprotic solvents (e.g., DMF > acetone) .

Q. What precautions are necessary when handling fluorinated byproducts during synthesis?

Methodological Answer:

- Waste Management : Fluorinated intermediates (e.g., trifluoroacetic acid) require neutralization with CaCO3 before disposal. Use PTFE-lined containers to prevent corrosion .

- Safety Protocols : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks from volatile fluorocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.